molecular formula C16H12O4 B14806402 4-[(E)-3-(2-hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic acid

4-[(E)-3-(2-hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic acid

Cat. No.: B14806402
M. Wt: 268.26 g/mol
InChI Key: JOALTNNELYVHQD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxyphenyl group and a benzoic acid moiety connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 2-hydroxyacetophenone with 4-formylbenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a Claisen-Schmidt condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the propenone linkage can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

(E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of (E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

4-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H,(H,19,20)/b10-7+

InChI Key

JOALTNNELYVHQD-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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